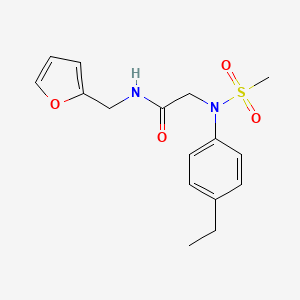
N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide, also known as metoclopramide, is a medication commonly used to treat gastrointestinal disorders such as nausea, vomiting, and gastroparesis. However, it also has potential applications in scientific research due to its unique mechanism of action. In
作用機序
Metoclopramide acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. It also acts as a serotonin receptor agonist, specifically targeting the 5-HT4 receptor subtype. These actions result in increased gastrointestinal motility and decreased nausea and vomiting.
Biochemical and Physiological Effects:
Metoclopramide has been shown to increase the release of acetylcholine and decrease the release of dopamine in the brain. It also increases the release of motilin, a hormone that stimulates gastrointestinal motility. Metoclopramide has been found to have minimal effects on heart rate and blood pressure.
実験室実験の利点と制限
Metoclopramide has advantages in lab experiments due to its ability to cross the blood-brain barrier and interact with dopamine receptors in the brain. However, its effects on gastrointestinal motility may make it difficult to use in experiments involving the gastrointestinal tract. Additionally, its potential side effects may need to be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamidede. It may have potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research may be done to explore its effects on other neurotransmitter systems in the brain. Finally, its potential use in combination with other medications for the treatment of gastrointestinal disorders may be explored.
合成法
Metoclopramide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with methylamine to form 3-methoxyphenylmethylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with 1-chloro-4-methylpiperazine to form N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamidede.
科学的研究の応用
Metoclopramide has been found to have potential applications in scientific research due to its ability to cross the blood-brain barrier and interact with dopamine receptors in the brain. It has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15-6-8-16(9-7-15)13(18)14-11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZGTXLTMZRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)


![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)